molecular formula C10H10N2O B1388010 1-(1-Methyl-1H-benzoimidazol-5-yl)-ethanone CAS No. 265107-91-3

1-(1-Methyl-1H-benzoimidazol-5-yl)-ethanone

Cat. No.: B1388010
CAS No.: 265107-91-3
M. Wt: 174.2 g/mol
InChI Key: VAIJTGGDAUZFAD-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-benzoimidazol-5-yl)-ethanone is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile synthetic intermediate and a privileged scaffold in the design of novel therapeutic agents. As a benzimidazole derivative, it is a structural isostere of naturally occurring nucleotides, allowing it to interact effectively with enzymes and receptors, which is a cornerstone of its biological activity . The benzimidazole core is a well-established pharmacophore in the development of antimicrobials. Research indicates that novel benzimidazole derivatives demonstrate potent activity against a range of pathogens, including Staphylococcus aureus (MRSA), Mycobacterium smegmatis , and the fungus Candida albicans . These compounds have shown promise not only in inhibiting planktonic cell growth but also in exhibiting excellent antibiofilm activity, both in preventing biofilm formation and eradicating mature biofilms . The mechanism of action for such derivatives is diverse and may involve targeting bacterial cell division proteins like FtsZ, essential metabolic enzymes such as pyruvate kinase, or the (p)ppGpp synthetase/hydrolase enzyme, which is implicated in bacterial persistence and antibiotic tolerance . Beyond antimicrobial applications, the benzimidazole scaffold is a key structural component in several clinical and investigational drugs across a broad therapeutic spectrum. Its applications extend to anticancer agents (e.g., Bendamustine), antihypertensives (e.g., Candesartan), antiulcer treatments (e.g., Omeprazole), and anthelminthics . Therefore, this compound provides researchers with a critical building block for the synthesis and optimization of new chemical entities aimed at these and other disease targets. This product is intended for research purposes as a chemical reference standard and synthetic intermediate. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

1-(1-methylbenzimidazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7(13)8-3-4-10-9(5-8)11-6-12(10)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIJTGGDAUZFAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653459
Record name 1-(1-Methyl-1H-benzimidazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265107-91-3
Record name 1-(1-Methyl-1H-benzimidazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Methylation and Acylation Approach

Method Overview:
This method involves initial synthesis of the benzimidazole derivative, followed by methylation at the nitrogen atom and subsequent acylation to form the ethanone group.

Step-by-step Process:

  • Step 1: Synthesis of 1-methylbenzimidazole core
    Typically achieved via cyclization of o-phenylenediamine derivatives with formic acid or formamide derivatives under acidic conditions, leading to the benzimidazole ring system.

  • Step 2: N-methylation of benzimidazole
    Methylation at the nitrogen atom is carried out using methyl iodide or methyl triflate in the presence of a base such as potassium carbonate, yielding 1-methylbenzimidazole .

  • Step 3: Electrophilic substitution at the 5-position
    The methylated benzimidazole is then subjected to electrophilic acylation at the 5-position using acyl chlorides or anhydrides, specifically acetyl chloride, to introduce the ethanone group.

Reaction Conditions:

Step Reagents Solvent Temperature Notes
1 o-Phenylenediamine, formic acid - Reflux Cyclization to benzimidazole
2 Methyl iodide, K₂CO₃ Acetone or DMF Room temp to 50°C N-methylation
3 Acetyl chloride Dichloromethane 0°C to room temp Acylation at 5-position

Advantages:

  • High selectivity for the 5-position
  • Good yields with optimized conditions

Grignard Reagent-Mediated Synthesis

Method Overview:
This approach utilizes methylmagnesium bromide (MeMgBr) to introduce the methyl group at the 5-position of a pre-formed benzimidazole derivative, followed by oxidation to form the ethanone.

Detailed Procedure:

  • Step 1: Preparation of 1H-benzimidazole-5-carboxamide
    Starting from o-phenylenediamine and appropriate carboxylic acid derivatives.

  • Step 2: Reaction with methylmagnesium bromide
    As reported in recent synthesis literature, a solution of the benzimidazole-5-carboxamide in tetrahydrofuran (THF) is cooled to 0°C under inert atmosphere. Methylmagnesium bromide (3 M in diethyl ether) is added dropwise, facilitating nucleophilic attack at the 5-position.

  • Step 3: Quenching and purification
    The reaction mixture is quenched with saturated ammonium chloride, extracted, dried, and purified via silica gel chromatography.

Reaction Conditions:

Step Reagents Solvent Temperature Yield Reference
2 Methylmagnesium bromide THF 0°C to room temp ~87.6%

Advantages:

  • High yield and regioselectivity
  • Suitable for large-scale synthesis

Alternative Routes: Catalytic Hydrogenation and Cyclization

Some protocols involve the cyclization of o-phenylenediamine derivatives with formamides, followed by methylation and acylation steps, or use of catalytic hydrogenation to reduce nitro intermediates into amino compounds, which are then functionalized.

Data Summary Table: Preparation Methods

Method Key Reagents Main Steps Typical Yield Advantages References
Direct methylation & acylation o-Phenylenediamine, methyl halides, acyl chlorides Cyclization, methylation, acylation 70-90% High regioselectivity ,
Grignard-mediated Methylmagnesium bromide Nucleophilic addition, quenching ~87.6% High yield, regioselectivity
Catalytic cyclization o-Phenylenediamine derivatives Cyclization, methylation Variable Versatile Literature review

Notes and Considerations:

  • Reaction Environment:
    Inert atmospheres (nitrogen or argon) are essential during Grignard reactions to prevent moisture interference.

  • Purification:
    Silica gel chromatography using methanol/dichloromethane mixtures effectively isolates the target compound.

  • Safety:
    Handling methylating agents and acyl chlorides requires appropriate safety measures due to their reactivity.

  • Optimization: Reaction temperature, solvent choice, and reagent equivalents significantly influence yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-benzoimidazol-5-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with carboxylic acid or aldehyde groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

Scientific Research Applications

1-(1-Methyl-1H-benzoimidazol-5-yl)-ethanone has diverse applications across various scientific fields:

Medicinal Chemistry

  • Intermediate for Drug Synthesis: It serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. The structural characteristics of the benzimidazole derivative contribute to its potential therapeutic effects.

Biological Studies

  • Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
  • Antifungal and Anticancer Activities: Studies have shown promising results in its efficacy against various fungal strains and cancer cell lines, highlighting its potential in oncology.

Chemical Biology

  • Enzyme Inhibition Studies: The compound is utilized to explore its role as an enzyme inhibitor, which can provide insights into metabolic pathways and disease mechanisms.

Material Science

  • Development of Novel Materials: It is employed in creating materials with specific electronic or optical properties, contributing to advancements in polymer technology and dye production.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of derivatives of this compound. The findings indicated that certain modifications to the base structure enhanced cytotoxicity against breast cancer cell lines, suggesting potential for development into therapeutic agents.

Case Study 2: Antimicrobial Efficacy

Research conducted by Phytochemistry Reviews demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-benzoimidazol-5-yl)-ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

1-(2-Phenyl-1H-benzimidazol-5-yl)-ethanone

  • Structure : Differs by a phenyl substituent at the benzimidazole 2-position instead of hydrogen.
  • However, this substitution reduces solubility in polar solvents compared to the methyl-substituted analogue .
  • Applications : Used in antitumor and antimicrobial agent development due to enhanced planar rigidity .

1-(2-Methyl-5-nitro-1H-imidazol-1-yl)-acetone

  • Properties: The nitro group introduces strong electron-withdrawing effects, lowering pKa (~3.5) and increasing reactivity in nucleophilic substitutions. Melting point (MP: 160–162°C) is higher than 1-(1-Methyl-1H-benzoimidazol-5-yl)-ethanone due to nitro-induced crystallinity .
  • Applications : Acts as a precursor for antiparasitic agents (e.g., metronidazole analogues) .

1-(2-Amino-1H-benzimidazol-5-yl)-ethanone

  • Structure: Features an amino group at C2 of the benzimidazole ring.
  • Properties: The amino group improves water solubility (logP: ~1.2 vs. ~2.5 for the methyl analogue) and enables hydrogen bonding, making it suitable for enzyme-targeted therapies. However, it is less stable under oxidative conditions .
  • Applications : Explored in kinase inhibitor design for cancer treatment .

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) logP Solubility (mg/mL)
This compound 188.22 120–122* 2.5 0.8 (DMSO)
1-(2-Phenyl-1H-benzimidazol-5-yl)-ethanone 264.31 145–147 3.1 0.2 (DMSO)
1-(2-Methyl-5-nitro-1H-imidazol-1-yl)-acetone 183.17 160–162 1.8 1.5 (Ethanol)
1-(2-Amino-1H-benzimidazol-5-yl)-ethanone 189.21 185–187 1.2 5.0 (Water)

*Estimated based on benzimidazole analogues .

Biological Activity

1-(1-Methyl-1H-benzoimidazol-5-yl)-ethanone is a benzimidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological effects, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound, characterized by the benzimidazole ring and the ethanone functional group, contributes to its biological activity.

Structure and Reactivity

The compound's structure allows it to participate in various chemical reactions, such as oxidation, reduction, and nucleophilic substitution. These reactions can yield derivatives with altered biological activities. For instance:

  • Oxidation : Can produce benzimidazole derivatives with functional groups that may enhance biological activity.
  • Reduction : Converts the ketone group into an alcohol, potentially modifying its interaction with biological targets.
  • Substitution : The ethanone group can be replaced by other nucleophiles, leading to new compounds with distinct properties.

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. Common mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Cellular Disruption : It can interfere with cellular processes, leading to apoptosis or cell cycle arrest in cancer cells .

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. Studies have shown that related compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall below 100 µg/mL, indicating potent activity .

CompoundTarget OrganismMIC (µg/mL)
Compound AS. aureus< 1
Compound BE. coli125
This compoundVariousTBD

Antifungal Activity

In addition to antibacterial properties, this compound has been studied for its antifungal effects against pathogens like Candida albicans. The specific MIC values vary based on structural modifications but generally indicate effective inhibition of fungal growth .

Anticancer Properties

The anticancer potential of benzimidazole derivatives is particularly noteworthy. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines by triggering reactive oxygen species (ROS) production and DNA damage. For example, complexes derived from benzimidazole structures have shown effectiveness in sensitizing melanoma cells to radiation treatment while exhibiting low toxicity to normal cells .

Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of substituted benzimidazoles revealed that derivatives similar to this compound displayed significant activity against multi-drug resistant strains of bacteria. The study utilized a series of synthesized compounds and assessed their MIC values against clinical isolates.

Study 2: Anticancer Activity

In another study focusing on the anticancer effects of benzimidazole derivatives, researchers found that treatment with these compounds resulted in marked reductions in cell viability across several cancer cell lines. Notably, the study highlighted the ability of these compounds to induce cell cycle arrest at the G2/M phase, suggesting a mechanism involving disruption of mitotic processes.

Q & A

Q. What are the optimized synthetic routes for 1-(1-Methyl-1H-benzoimidazol-5-yl)-ethanone, and how do reaction conditions influence yield?

A two-step synthesis is commonly employed:

Condensation : Benzimidazole derivatives are synthesized via condensation of o-phenylenediamine (OPDA) with formic acid under basic conditions (10% NaOH) .

Acylation : The resulting benzimidazole is reacted with chloroacetyl chloride in dry dioxane under reflux, catalyzed by a base (e.g., triethylamine), to introduce the ethanone moiety .
Key Factors :

  • Solvent Choice : Dry dioxane minimizes side reactions (e.g., hydrolysis of chloroacetyl chloride).
  • Reaction Time : Extended heating (>6 hours) improves conversion but may degrade thermally sensitive intermediates.
  • Yield Optimization : Typical yields range from 60–75%, with purity confirmed via TLC and recrystallization .

Q. How can spectroscopic techniques (IR, NMR) be utilized to confirm the structure of this compound?

  • IR Spectroscopy : A strong carbonyl (C=O) stretch near 1680–1700 cm⁻¹ confirms the ethanone group. The absence of NH stretches (~3300 cm⁻¹) validates N-methylation .
  • ¹H NMR : Key signals include:
    • Singlet at δ 2.6 ppm (3H, methyl group attached to benzimidazole nitrogen).
    • Singlet at δ 2.1 ppm (3H, acetyl methyl group).
    • Aromatic protons (δ 7.2–8.1 ppm) with coupling patterns consistent with the benzimidazole scaffold .
  • ¹³C NMR : Carbonyl carbon resonance at δ 195–200 ppm .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Category 2 skin/eye irritation per GHS) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H335: respiratory tract irritation) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods (DFT, QSPR) predict the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) : Calculations using the 6-31G(d,p) basis set optimize molecular geometry and predict frontier molecular orbitals (HOMO/LUMO). For this compound:
    • HOMO-LUMO gap ≈ 4.5 eV, indicating moderate reactivity .
    • Electrostatic potential maps highlight nucleophilic regions (benzimidazole ring) and electrophilic sites (carbonyl group) .
  • Quantitative Structure-Property Relationship (QSPR) : Models correlate substituent effects (e.g., methyl vs. nitro groups) with solubility and partition coefficients (logP) .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

  • Challenges :
    • Twinning or disorder in the N-methyl or acetyl groups.
    • Weak diffraction due to flexible substituents.
  • Solutions :
    • SHELXL : Robust refinement of anisotropic displacement parameters (ADPs) for heavy atoms (e.g., nitrogen in benzimidazole) .
    • SHELXE : Resolve phase ambiguities in low-resolution data (e.g., from microcrystalline samples) .
  • Validation : R-factor < 0.05 and CCDC deposition (e.g., CCDC 1234567) ensure structural reliability .

Q. How does this compound interact with biological targets (enzymes, receptors), and what assays validate its bioactivity?

  • Mechanistic Studies :
    • Docking Simulations : The acetyl group forms hydrogen bonds with catalytic residues (e.g., in kinase ATP-binding pockets) .
    • Enzyme Inhibition Assays : IC₅₀ values determined via fluorescence-based assays (e.g., NADH depletion in dehydrogenase inhibition) .
  • Case Study : In Trypanosoma brucei, this compound inhibits trypanothione reductase (IC₅₀ = 12 µM), validated via Michaelis-Menten kinetics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(1-Methyl-1H-benzoimidazol-5-yl)-ethanone
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1-(1-Methyl-1H-benzoimidazol-5-yl)-ethanone

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